N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide

Cytotoxicity HepG2 Phenotypic Screening

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide (CAS 921558-32-9) is a synthetic small molecule belonging to the pyridazine sulfonamide class. Its structure features a 2-nitrobenzenesulfonamide group linked to a pyridazine core via a phenyl bridge, a scaffold type explored in medicinal chemistry for chloride channel inhibition.

Molecular Formula C18H16N4O6S2
Molecular Weight 448.47
CAS No. 921558-32-9
Cat. No. B2390574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide
CAS921558-32-9
Molecular FormulaC18H16N4O6S2
Molecular Weight448.47
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C18H16N4O6S2/c1-2-29(25,26)18-12-11-15(19-20-18)13-7-9-14(10-8-13)21-30(27,28)17-6-4-3-5-16(17)22(23)24/h3-12,21H,2H2,1H3
InChIKeyMESFJAFSBBTLLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide: A Pyridazine Sulfonamide Building Block


N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide (CAS 921558-32-9) is a synthetic small molecule belonging to the pyridazine sulfonamide class . Its structure features a 2-nitrobenzenesulfonamide group linked to a pyridazine core via a phenyl bridge, a scaffold type explored in medicinal chemistry for chloride channel inhibition [1]. The compound is primarily listed in chemical vendor catalogs and screening libraries as a building block or screening hit, with no published, peer-reviewed studies establishing its biological efficacy or potency against specific targets. The absence of published comparative biological data distinguishes this compound from more advanced leads, and any procurement decision must be based on its structural utility rather than validated biological performance.

Why Generic Pyridazine Sulfonamides Cannot Substitute for CAS 921558-32-9


The pyridazine sulfonamide patent landscape [1] and broader benzenesulfonamide literature [2] demonstrate that minor structural modifications—such as the position of the nitro group on the sulfonamide ring or the nature of the pyridazine substitution—can drastically alter target affinity, selectivity, and cellular activity. For instance, a related compound, N-{4-[6-(Ethylsulfonyl)-3-pyridazinyl]phenyl}-3-nitrobenzenesulfonamide, differs only in the nitro substitution pattern (3-nitro vs. 2-nitro), yet such positional isomerism can lead to fundamentally different biological profiles . Without specific quantitative data for this compound, assuming interchangeability with other pyridazine sulfonamides is scientifically unsound and risks procurement of an inactive or unvalidated analog.

Quantitative Differentiation Evidence for CAS 921558-32-9 Procurement: A Critical Gap Analysis


HepG2 Cytotoxicity Screening Data vs. Absence of Target Engagement Data

A proprietary screening database (11908) reports a HepG2 cytotoxicity assay for this compound at a single concentration of 33 µM . The data shows a mean readout of approximately 65.5 (SD ± ~22), but the endpoint is not explicitly defined (e.g., % viability, % inhibition) . In contrast, the established RMI-MM2 interaction inhibitor PIP-199 has a published IC50 of 36 µM in a defined fluorescence polarization target engagement assay . The lack of a defined biochemical or target-engagement IC50 for CAS 921558-32-9, compared to the clear benchmark of PIP-199, highlights a critical absence of molecular-level differentiation.

Cytotoxicity HepG2 Phenotypic Screening

Chloride Channel Inhibition Potential: Class-Level Inference with No Specific Data

A patent (US20110288093) broadly claims pyridazine sulfonamide derivatives as inhibitors of chloride channels, including CaCC and VRAC [1]. The patent provides specific IC50 values for certain exemplified compounds (e.g., sub-micromolar activity in YFP-quenching assays), but CAS 921558-32-9 is not listed in the exemplified tables (Table 1-3) [1]. Therefore, any claim of chloride channel inhibition for this specific compound is a class-level inference, unsupported by direct quantitative evidence.

Ion Channel CFTR Chloride Channel Pyridazine

Structural Comparison: 2-Nitro vs. 3-Nitro Positional Isomer

The closest structural analog to CAS 921558-32-9 is N-{4-[6-(Ethylsulfonyl)-3-pyridazinyl]phenyl}-3-nitrobenzenesulfonamide, which differs only in the position of the nitro group on the terminal benzene ring (3-nitro vs. 2-nitro) . For simple benzenesulfonamide carbonic anhydrase inhibitors, such positional isomerism can shift KI values by several orders of magnitude [1]. However, no head-to-head comparative biological data exists for these two specific pyridazine sulfonamide isomers. This structural difference represents a potential-but-unproven differentiation point.

Structure-Activity Relationship SAR Sulfonamide Isomer

Recommended Scientific Applications for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide Based on Evidence


Chemical Probe and Tool Compound for FANCM-RMI Interaction Studies

Based on its inclusion in a screen for RMI-FANCM (MM2) interaction inhibitors , this compound may be procured for use as a starting point for medicinal chemistry optimization targeting the FANCM-RMI interface. However, its activity in this screen is unvalidated, and users should benchmark it against the established probe PIP-199 (IC50 = 36 µM) . Procurement is suitable only for hit validation and SAR exploration, not for direct use as a validated chemical probe.

Pyridazine Sulfonamide Library Expansion for Ion Channel Drug Discovery

The compound's scaffold aligns with the pyridazine sulfonamide derivatives claimed in patent US20110288093 as chloride channel inhibitors . It can serve as a structural diversification element for library synthesis aimed at discovering novel CaCC or VRAC modulators. Selection for this purpose is based on the presence of the ethylsulfonyl-pyridazine pharmacophore, not on demonstrated channel activity, which remains untested.

Positional Isomer SAR Probe for Sulfonamide Medicinal Chemistry

The compound is the 2-nitro isomer of a pyridazine sulfonamide series . It can be procured directly alongside the 3-nitro analog to interrogate the impact of sulfonamide ring substitution on target binding, selectivity, and pharmacokinetic properties. This head-to-head isomer comparison may reveal critical SAR, though no such data currently exists, making this a prospective research application rather than a proven use case.

Quote Request

Request a Quote for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.